molecular formula C8H16ClNO2 B569317 (S)-Ethyl piperidine-3-carboxylate hydrochloride CAS No. 115655-08-8

(S)-Ethyl piperidine-3-carboxylate hydrochloride

Cat. No. B569317
M. Wt: 193.671
InChI Key: ZCEGLOKZSLNARG-FJXQXJEOSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the enzymatic formation of piperine from piperoyl coenzyme A and piperidine has been identified in black pepper fruits . Another study presents a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines for the preparation of substituted piperidines .


Molecular Structure Analysis

The molecular structure of similar compounds like “Methyl piperidine-3-carboxylate hydrochloride” has been analyzed . The InChI code is 1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the formation of piperine from piperoyl coenzyme A and piperidine involves a piperine synthase . Another study discusses a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “Methyl piperidine-3-carboxylate hydrochloride” have been analyzed . The molecular weight is 143.18 g/mol and the InChI code is 1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

In one specific case, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization . The piperidine ring was essential for chiral optimization .

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Chiral Optimization

    • Piperidine derivatives, namely, (S or R)-ethyl piperidine-3-carboxylate, were used as the starting components for chiral optimization .
    • The piperidine ring was essential for chiral optimization .
  • Synthesis of Antitubercular Agents

    • Piperidine derivatives are used as reactants for the synthesis of antitubercular agents .
  • Aminopyrazine Inhibitors

    • They are used as reactants for the synthesis of aminopyrazine inhibitors .
  • Protein Kinase D Inhibitors

    • Piperidine derivatives are used in the synthesis of orally available naphthyridine protein kinase D inhibitors .
  • Scalable Catalyst

    • They are used in the creation of a scalable catalyst .
  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Chiral Optimization

    • Piperidine derivatives, namely, (S or R)-ethyl piperidine-3-carboxylate, were used as the starting components for chiral optimization .
    • The piperidine ring was essential for chiral optimization .
  • Synthesis of Antitubercular Agents

    • Piperidine derivatives are used as reactants for the synthesis of antitubercular agents .
  • Aminopyrazine Inhibitors

    • They are used as reactants for the synthesis of aminopyrazine inhibitors .
  • Protein Kinase D Inhibitors

    • Piperidine derivatives are used in the synthesis of orally available naphthyridine protein kinase D inhibitors .
  • Scalable Catalyst

    • They are used in the creation of a scalable catalyst .

Future Directions

The future directions in the research of similar compounds involve the development of efficient and sustainable methods for the synthesis of nitrogen heterocycles . These methods could be useful for key transformations in the syntheses of antipsychotic drugs and the preparation of important intermediates in synthetic routes of certain therapeutics .

properties

IUPAC Name

ethyl (3S)-piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEGLOKZSLNARG-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662883
Record name Ethyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl piperidine-3-carboxylate hydrochloride

CAS RN

115655-08-8
Record name Ethyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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